Cas no 166734-06-1 (2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol)
166734-06-1 structure
Product Name:2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS-Nr.:166734-06-1
MF:C26H32O14
MW:568.523889541626
CID:200453
PubChem ID:131751187
Update Time:2024-11-04
2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside,3-[(1Z)-2-[4-(b-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl
- cis-Mulberroside A
- b-D-Glucopyranoside, 3-[2-[4-(b-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl,(Z)-
- Mulberroside D
- beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenox
- (2S,3R,4S,5S,6R)-2-(3-Hydroxy-4-((Z)-3-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)styryl)phenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- FS-8144
- CS-0144083
- starbld0001036
- HY-N0619A
- 166734-06-1
- (2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(Z)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- DTXSID401316062
- AKOS040760074
- DA-51935
- 2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
-
- Inchi: 1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2
- InChI-Schlüssel: HPSWAEGGWLOOKT-UHFFFAOYSA-N
- Lächelt: O1C(C(C(C(C1CO)O)O)O)OC1C=C(C=C(C=CC2C=CC(=CC=2O)OC2C(C(C(C(CO)O2)O)O)O)C=1)O
Berechnete Eigenschaften
- Genaue Masse: 568.17920569g/mol
- Monoisotopenmasse: 568.17920569g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 10
- Anzahl der Akzeptoren für Wasserstoffbindungen: 14
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 8
- Komplexität: 816
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 10
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 239
- XLogP3: -0.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.654
2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TMA1409-10 mg |
cis-Mulberroside A |
166734-06-1 | 10mg |
¥4389.00 | 2022-04-26 | ||
| ChemFaces | CFN95006-10mg |
cis-Mulberroside A |
166734-06-1 | >=98% | 10mg |
$418 | 2023-09-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M933903-5mg |
cis-Mulberroside A |
166734-06-1 | ≥98% | 5mg |
¥4,500.00 | 2022-09-01 | |
| ChemFaces | CFN95006-10mg |
cis-Mulberroside A |
166734-06-1 | >=98% | 10mg |
$418 | 2021-07-22 | |
| TargetMol Chemicals | TMA1409-5 mg |
cis-Mulberroside A |
166734-06-1 | 98% | 5mg |
¥ 7,700 | 2023-07-10 | |
| TargetMol Chemicals | TMA1409-50 mg |
cis-Mulberroside A |
166734-06-1 | 98% | 50mg |
¥ 15,300 | 2023-07-10 | |
| TargetMol Chemicals | TMA1409-100 mg |
cis-Mulberroside A |
166734-06-1 | 98% | 100MG |
¥ 19,500 | 2023-07-10 | |
| TargetMol Chemicals | TMA1409-5mg |
cis-Mulberroside A |
166734-06-1 | 98% | 5mg |
¥ 7700 | 2023-09-15 | |
| TargetMol Chemicals | TMA1409-50mg |
cis-Mulberroside A |
166734-06-1 | 50mg |
¥ 15300 | 2024-07-19 | ||
| TargetMol Chemicals | TMA1409-100mg |
cis-Mulberroside A |
166734-06-1 | 100mg |
¥ 19500 | 2024-07-19 |
2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol Verwandte Literatur
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
166734-06-1 (2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
Hebei Liye chemical Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge